molecular formula C8H7N3O B1421993 4-(1,2,4-Oxadiazol-5-yl)aniline CAS No. 158944-65-1

4-(1,2,4-Oxadiazol-5-yl)aniline

Cat. No. B1421993
M. Wt: 161.16 g/mol
InChI Key: LKIGQRFSSGGKQW-UHFFFAOYSA-N
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Description

“4-(1,2,4-Oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 158944-65-1 . It has a molecular weight of 161.16 . The IUPAC name for this compound is also 4-(1,2,4-oxadiazol-5-yl)aniline .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structure of “4-(1,2,4-Oxadiazol-5-yl)aniline” was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

It has a normal shipping temperature and is stored at a temperature of 4 .

Scientific Research Applications

Synthesis and Antitumor Activity

4-(1,2,4-Oxadiazol-5-yl)aniline serves as a precursor in the synthesis of bioactive natural product analogs. Maftei et al. (2013) synthesized novel compounds starting from this aniline, which were then tested for antitumor activity against various cell lines. One of the synthesized compounds exhibited potent antitumor properties (Maftei et al., 2013).

Applications in Heterocyclic Synthesis

1,2,4-Oxadiazoles, including derivatives of 4-(1,2,4-Oxadiazol-5-yl)aniline, have found applications in heterocyclic synthesis due to their reactivity and versatility. They have been used as bioisosters of esters and amides, and in materials science for the modification of polymers and macromolecules (Pace et al., 2015).

Aniline Sensing

In fluorescence studies, 1,2,4-oxadiazole derivatives, including those related to 4-(1,2,4-Oxadiazol-5-yl)aniline, have been explored for aniline sensing. The fluorescence quenching of these derivatives by aniline has been studied, suggesting potential applications in detecting aniline via fluorescence quenching methods (Naik et al., 2018).

Synthesis of Novel Derivatives

4-(1,2,4-Oxadiazol-5-yl)aniline has been used in the synthesis of various novel compounds with potential biological activities. This includes the creation of 1,3,4-oxadiazole derivatives with different substituents, showing promise in developing new biologically active compounds (Kavitha et al., 2016).

Contribution to Energetic Materials

In the field of energetic materials, 4-(1,2,4-Oxadiazol-5-yl)aniline derivatives have been involved in the synthesis of new generations of high explosives. These materials have been designed to achieve a balance between energy and safety, showing potential in developing advanced energetic molecules (Yan et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

4-(1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIGQRFSSGGKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,4-Oxadiazol-5-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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